molecular formula C19H24FN3O4S2 B2982376 (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1286724-84-2

(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2982376
CAS No.: 1286724-84-2
M. Wt: 441.54
InChI Key: RXURZOBERSJCSR-UHFFFAOYSA-N
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Description

The compound "(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a structurally complex molecule featuring a piperidinyl methanone core linked to a 6-fluorobenzo[d]thiazol-2-yloxy group and a methylsulfonyl-substituted piperidine. Its design incorporates fluorinated aromatic systems and sulfonyl groups, which are known to influence pharmacokinetic properties such as metabolic stability and binding affinity.

Properties

IUPAC Name

[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S2/c1-29(25,26)23-10-4-13(5-11-23)18(24)22-8-6-15(7-9-22)27-19-21-16-3-2-14(20)12-17(16)28-19/h2-3,12-13,15H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXURZOBERSJCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as a benzothiazole derivative, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H22FN3O3S\text{C}_{18}\text{H}_{22}\text{F}\text{N}_3\text{O}_3\text{S}

Key Features:

  • Fluorobenzo[d]thiazole moiety: This component contributes to the compound's biological activity, particularly its anticancer properties.
  • Piperidine rings: These structures enhance the compound's ability to interact with biological targets.

Research indicates that the compound exhibits anticancer and anti-inflammatory activities. It functions primarily through the inhibition of specific signaling pathways involved in tumor growth and inflammation.

  • Inhibition of Tumor Cell Proliferation:
    • The compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung cancer) cells. In vitro studies demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 1 to 4 μM depending on the cell line tested .
  • Induction of Apoptosis:
    • Western blot analyses indicated that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting that it promotes apoptosis in cancer cells .
  • Anti-inflammatory Effects:
    • The compound also reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses .

Table 1: Summary of Biological Activity

Activity TypeCell LineIC50 (μM)Mechanism
AnticancerA4312Inhibition of proliferation
AnticancerA5493Induction of apoptosis
Anti-inflammatoryTHP-1 (monocytes)1Cytokine suppression

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer:
    • In a xenograft model using A549 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted its potential as a novel therapeutic agent for lung cancer treatment .
  • Combination Therapy:
    • A recent investigation explored the effects of combining this compound with other chemotherapeutic agents. The results indicated enhanced therapeutic efficacy, suggesting that it may be beneficial in combination therapies for resistant cancer types .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Variations

Compound Name Core Structure Substituents/Modifications Key Functional Groups
Target Compound Piperidinyl methanone 6-Fluorobenzo[d]thiazol-2-yloxy, methylsulfonyl Fluorobenzothiazole, sulfonyl, piperidine
(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Piperidinyl methanone Pyrazolo[3,4-d]pyrimidin-4-yloxy, 4-methanesulfonylphenyl Pyrazolopyrimidine, sulfonyl, fluoropyridine
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone Piperidinyl methanone Pyrazolopyrimidinyloxy, 4-methoxy-thiophene Thiophene, methoxy, sulfonyl
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Piperazinyl butanone Trifluoromethylpyridinyl, thiophene Trifluoromethyl, thiophene

Key Observations:

Core Structure Flexibility: The target compound shares a piperidinyl methanone core with analogs from , but differs in substituents. For example, pyrazolopyrimidine and thiophene moieties in analogs contrast with the fluorobenzo[d]thiazole group in the target, which may enhance aromatic stacking interactions or alter solubility .

Sulfonyl Group Prevalence : The methylsulfonyl group is a common feature across analogs, suggesting its role in improving metabolic stability or target engagement .

Heterocyclic Variations: The 6-fluorobenzo[d]thiazol-2-yloxy group in the target compound is distinct from pyridine, thiophene, or pyrazolopyrimidine substituents in analogs.

Functional and Pharmacological Implications

A. Bioactivity Hypotheses

  • Selective Cytotoxicity : Analogous compounds with sulfonyl and fluorinated groups (e.g., ) are often explored in oncology. The target compound’s fluorobenzo[d]thiazole group may confer selective cytotoxicity, akin to ferroptosis-inducing agents (FINs) described in , though direct evidence is lacking.

B. Structure-Activity Relationships (SAR)

  • Fluorine Substitution : The 6-fluoro substitution on the benzothiazole ring may enhance binding affinity to hydrophobic pockets in target proteins, a feature observed in fluorinated kinase inhibitors .
  • Piperidine vs. Piperazine Cores : Unlike piperazine-based analogs (), the piperidine core in the target compound may reduce basicity, improving solubility and reducing off-target interactions .

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